molecular formula C10H14N6O B2996940 5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 1708080-00-5

5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

カタログ番号: B2996940
CAS番号: 1708080-00-5
分子量: 234.263
InChIキー: SMNUORZJQVTEMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a high-purity chemical compound offered for research purposes. This molecule features a [1,2,4]triazolo[1,5-a]pyrimidin-7-one core, a privileged scaffold in medicinal chemistry known for its diverse bioactivities . The structure is strategically substituted with a methyl group at the 5-position and a piperazine moiety at the 2-position, which can be critical for enhancing solubility and biological interactions. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is of significant interest in early-stage drug discovery. Notably, close structural analogues within this chemical class have been identified as positive modulators of the GABA_A receptor, demonstrating potent anticonvulsant activity in preclinical models with a promising low toxicity profile . Furthermore, other derivatives have been investigated for their anticancer properties. Research indicates that some compounds in this class can suppress the ERK signaling pathway, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer cell lines, including gastric, colorectal, and breast cancers . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Please refer to the Safety Data Sheet (SDS) before use.

特性

IUPAC Name

5-methyl-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O/c1-7-6-8(17)16-9(12-7)13-10(14-16)15-4-2-11-3-5-15/h6,11H,2-5H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNUORZJQVTEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidin core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product's purity.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

科学的研究の応用

Based on the search results, here's what is known about the compound "5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one":

Basic Information:

  • Name: this compound is a specialty chemical .
  • CAS Number: 1360612-80-1 .
  • Molecular Formula: C10H14N6O .
  • Synonyms: The compound is also known by other names, including 1708080-00-5, 5-methyl-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, and others .

Availability and Inquiries:

  • Parchem is a supplier of this chemical .
  • CymitQuimica previously offered this product in various quantities (100mg, 250mg, 500mg, 1g, 5g), but it is now discontinued. Inquiries about similar products can be made through their website .

Related Compounds:

  • 1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride: This is a related compound with CAS Number 1221726-01-7. It has an IUPAC name of 5-methylene-7-(piperazin-1-yl)-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride and a purity of 95% .
  • 1-Methyl-4-[5-methyl-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]piperazine: This compound has the molecular formula C18H22N6 and PubChem CID 23608448 .

Applications:

作用機序

The mechanism by which 5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from this compound.

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Properties of Triazolopyrimidinone Derivatives
Compound Name/ID Substituents (Position) Key Properties/Applications Source
Target Compound 5-Methyl, 2-piperazinyl Pharmaceutical intermediate; enhanced solubility due to piperazine
S1-TP () 5-(Chloromethyl), 2-(4-methoxyphenyl) Electrochemically active; studied for redox behavior on carbon graphite electrodes
S2-TP () 5-(Piperidinomethyl), 2-(4-methoxyphenyl) Reduced redox activity compared to S1-TP; potential CNS drug candidate
S3-TP () 5-(Morpholinomethyl), 2-(4-methoxyphenyl) Moderate electrochemical activity; explored for DNA interaction
Compounds 92–99 () 5-Methyl, 2-(aminomethyl/chlorophenyl) Anti-Plasmodium falciparum activity (IC50: 11–56 μM); substituents influence potency
HmtpO () 5-Methyl, 7-oxo Cu(II)/Co(II) complexes show antileishmanial activity (IC50: 20–24 μM)
120483 () 5-(Methoxymethyl), 2-piperazinyl (HCl salt) >90% purity; solubility optimized for in vivo studies
921115-92-6 () 5-[(Thiadiazolyl)sulfanylmethyl], 2-phenyl Antibacterial/antifungal potential; structural complexity may limit bioavailability
Key Observations:
  • Solubility : The piperazine group in the target compound and 120483 () improves water solubility compared to morpholine (S3-TP) or piperidine (S2-TP) derivatives .
  • Electrochemical Behavior : Chloromethyl-substituted S1-TP exhibits higher redox activity than morpholine/piperidine analogs, attributed to the electron-withdrawing Cl group .
  • Biological Activity: Antiparasitic: HmtpO metal complexes () show IC50 values comparable to glucantime against Leishmania spp., while the target compound’s piperazine group may enhance intracellular targeting . Antimalarial: Compounds 92–99 () with chlorophenyl and aminomethyl groups demonstrate potent antiplasmodial activity, suggesting substituent flexibility in targeting Plasmodium enzymes .

Pharmacological and Mechanistic Insights

  • Antileishmanial Action : HmtpO complexes disrupt parasite energy metabolism by altering NAD+/NADH balance and degrading organelles . The target compound’s piperazine may similarly interfere with parasitic membrane integrity.
  • Antimalarial Targets : Compounds 92–99 likely inhibit Plasmodium kinase or protease enzymes, with substituent bulk (e.g., trifluoromethyl in 120487) improving target affinity .

生物活性

5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazolo-pyrimidines, characterized by a triazole ring fused to a pyrimidine structure. Its molecular formula is C10H14N6OC_{10}H_{14}N_6O, and it exhibits properties that make it a candidate for various therapeutic applications.

Research indicates that this compound acts primarily through inhibition of receptor tyrosine kinases (RTKs), particularly the AXL receptor. RTKs play critical roles in cell signaling pathways that regulate cell proliferation and survival. Inhibition of AXL has been linked to reduced tumor growth and metastasis in various cancer models .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound. For instance, in vitro assays have demonstrated its ability to inhibit cell proliferation in several cancer cell lines:

Cell Line IC50 Value (µM) Reference
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

These values indicate a promising cytotoxic effect against various cancer types.

Mechanistic Studies

Mechanistic studies have shown that the compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. It activates caspase cascades leading to programmed cell death, which is crucial for effective cancer therapy .

Case Studies

A notable case study involved the administration of this compound in animal models bearing xenograft tumors. The compound significantly reduced tumor size compared to controls, demonstrating its potential as a therapeutic agent in oncology .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have indicated that it possesses a manageable safety profile at therapeutic doses, although further studies are necessary to establish long-term safety .

Q & A

What synthetic methodologies are recommended for synthesizing 5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, and how can reaction conditions be optimized?

Basic Research Question
The compound is typically synthesized via cyclocondensation reactions between substituted pyrimidine precursors and piperazine derivatives. Key steps include:

  • Solvent selection : Methanol or ethanol is often used for crystallization .
  • Catalyst optimization : Acidic or basic additives (e.g., acetic acid) improve cyclization efficiency .
  • Temperature control : Reactions are conducted under reflux (e.g., 70–80°C) to achieve yields of 32–45% .
  • Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC) .

How can discrepancies in NMR spectral data for triazolopyrimidinone derivatives be resolved during structural characterization?

Advanced Research Question
Discrepancies in 1H^1 \text{H}- and 13C^{13} \text{C}-NMR data may arise from tautomerism, solvent effects, or impurities. Methodological solutions include:

  • Deuterated solvents : Use DMSO-d6_6 to stabilize proton exchange processes .
  • High-field NMR : Employ instruments ≥400 MHz to resolve overlapping signals .
  • Computational validation : Compare experimental data with DFT-calculated chemical shifts .
  • X-ray crystallography : Resolve ambiguities via single-crystal structure determination .

What spectroscopic techniques are critical for confirming the structural identity of this compound?

Basic Research Question
A multi-technique approach is essential:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1630 cm1^{-1}) .
  • NMR spectroscopy : Confirms proton environments (e.g., piperazine protons at δ 2.44–3.34 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 421.58 [M+H]+^+) .
  • X-ray diffraction : Provides unambiguous crystallographic data .

What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in receptor binding studies?

Advanced Research Question
SAR studies require systematic structural modifications and bioactivity assays:

  • Substituent variation : Compare analogs with different aryl/heteroaryl groups (e.g., H1–H4 derivatives) .
  • Targeted assays : Use enzyme inhibition (e.g., kinase assays) or cell-based models to quantify IC50_{50} values .
  • Molecular docking : Predict binding modes using crystallographic data from related triazolopyrimidinones .
  • Pharmacophore modeling : Identify critical functional groups (e.g., piperazine for solubility and target interaction) .

How is purity assessed during the synthesis of this compound, and what thresholds are acceptable for pharmacological studies?

Basic Research Question
Purity is validated via:

  • HPLC : Retention time consistency and peak area ≥95% .
  • Melting point : Sharp melting range (e.g., 188–213°C) indicates homogeneity .
  • Elemental analysis : C/H/N ratios within ±0.4% of theoretical values .
    Acceptable thresholds depend on application: >95% for in vitro assays, >99% for in vivo studies.

What experimental approaches are used to determine the binding affinity of this compound to biological targets?

Advanced Research Question
Affinity studies combine biophysical and computational methods:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
  • Radioligand displacement assays : Determine IC50_{50} values using competitive binding protocols .
  • Cryo-EM/X-ray co-crystallization : Visualizes target-ligand interactions at atomic resolution .

How do solvent polarity and temperature influence crystallization outcomes for X-ray diffraction studies?

Basic Research Question
Crystallization conditions are optimized by:

  • Solvent polarity : Methanol/water mixtures yield high-quality crystals by balancing solubility and nucleation .
  • Temperature gradients : Slow cooling from 60°C to RT reduces crystal defects .
  • Additives : Perchlorate ions enhance crystal packing via non-covalent interactions .

How can computational tools predict the pharmacokinetic properties of this compound?

Advanced Research Question
Integrate computational and experimental

  • ADMET prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability .
  • Molecular dynamics (MD) : Simulate blood-brain barrier penetration or plasma protein binding .
  • QSAR models : Corrogate structural features (e.g., logP, PSA) with bioavailability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。